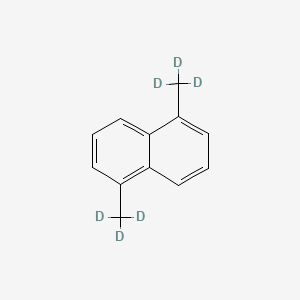

1,5-Di(methyl-d3)-naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-bis(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDBCEWUYXVGCQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C2C=CC=C(C2=CC=C1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1,5-Di(methyl-d3)-naphthalene

Precision Deuterated Standards in Polycyclic Aromatic Hydrocarbon (PAH) Analysis and Metabolic Profiling

Executive Summary

1,5-Di(methyl-d3)-naphthalene (CAS: 94784-15-3) is a high-purity, stable isotope-labeled analog of 1,5-dimethylnaphthalene. Characterized by the specific substitution of six hydrogen atoms with deuterium on the methyl groups (

Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for matrix effects, extraction inefficiencies, and instrument drift during the quantification of environmental pollutants and petrochemical markers. Furthermore, it is a vital tool in mechanistic toxicology, specifically in mapping the metabolic oxidation of alkyl-naphthalenes by Cytochrome P450 enzymes, where the deuterium kinetic isotope effect (KIE) can elucidate rate-limiting steps in carcinogenesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | 1,5-Di(methyl-d3)-naphthalene |

| Synonyms | 1,5-Bis(trideuteriomethyl)naphthalene; 1,5-Dimethylnaphthalene-d6 |

| CAS Number | 94784-15-3 |

| Molecular Formula | |

| Molecular Weight | 162.26 g/mol (vs. 156.23 for unlabeled) |

| Isotopic Purity | |

| Appearance | White crystalline solid |

| Melting Point | 80–82 °C |

| Solubility | Soluble in dichloromethane, acetone, benzene; Insoluble in water |

Synthesis & Production: The Kumada Coupling Protocol

To achieve high regioselectivity and isotopic enrichment, the synthesis of 1,5-Di(methyl-d3)-naphthalene avoids direct Friedel-Crafts alkylation, which often yields inseparable isomeric mixtures. Instead, a Nickel-catalyzed Kumada Cross-Coupling strategy is employed.

3.1 Mechanistic Pathway

The synthesis couples 1,5-dihalonaphthalene with deuterated methylmagnesium iodide (

Reaction Scheme:

-

Grignard Formation:

-

Cross-Coupling:

3.2 Synthesis Workflow Diagram

Caption: Ni-catalyzed Kumada cross-coupling pathway for the regioselective synthesis of 1,5-Di(methyl-d3)-naphthalene.

Analytical Applications: Isotope Dilution Mass Spectrometry

4.1 The Inverse Isotope Effect in GC-MS

In Gas Chromatography (GC), deuterated PAHs typically exhibit a slightly shorter retention time than their non-deuterated analogs. This is known as the Inverse Isotope Effect , caused by the lower polarizability and slightly smaller molar volume of the C-D bond compared to the C-H bond.

-

Implication: 1,5-Di(methyl-d3)-naphthalene will elute fractionally earlier (0.02–0.05 min) than native 1,5-dimethylnaphthalene. This separation prevents cross-talk in single-ion monitoring (SIM) windows while ensuring they experience identical extraction conditions.

4.2 Quantification Protocol

Objective: Quantify 1,5-dimethylnaphthalene in soil/sediment samples.

Step-by-Step Methodology:

-

Sample Spiking: Add a known mass of 1,5-Di(methyl-d3)-naphthalene (IS) to the soil sample before extraction.

-

Extraction: Perform Ultrasonic or Soxhlet extraction using Dichloromethane (DCM).

-

Cleanup: Pass extract through a Silica/Alumina column to remove polar interferences.

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 60°C (1 min)

10°C/min

-

-

Detection (SIM Mode):

-

Target (Native): Monitor m/z 156 (Molecular Ion) and 141 (M -

). -

Internal Standard (d6): Monitor m/z 162 (Molecular Ion) and 144 (M -

).

-

Calculation:

4.3 Analytical Workflow Diagram

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow for precision PAH quantification.

Mechanistic Toxicology & Metabolism

In drug development and toxicology, 1,5-Di(methyl-d3)-naphthalene is used to probe the mechanism of Cytochrome P450 (CYP) mediated oxidation.

-

Metabolic Pathway: 1,5-Dimethylnaphthalene is oxidized to alcohols and carboxylic acids.

-

Kinetic Isotope Effect (KIE): By substituting H with D at the metabolic site (the methyl group), researchers can determine if C-H bond breakage is the rate-limiting step. If

(typically 2–7 for primary KIE), the C-H cleavage is rate-limiting. -

Significance: This helps identify the specific CYP isoforms (e.g., CYP2A6) responsible for bioactivation, aiding in the design of safer pharmaceutical agents that avoid toxic metabolite formation.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1] Potential Carcinogen (PAH class).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent photo-oxidation.

-

Handling: Use only inside a fume hood. Wear nitrile gloves and safety glasses. Avoid dust generation.

References

-

ChemicalBook. (2024). 1,5-Di(Methyl-d3)-naphthalene - Product Specifications and CAS 94784-15-3.[2][3] Retrieved from

-

ClearSynth. (2024). Synthesis and Application of Deuterated Naphthalenes. Retrieved from

- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 1,5-Dimethylnaphthalene Fragmentation Patterns.

- Wenzl, T., et al. (2006). Analytical methods for Polycyclic Aromatic Hydrocarbons (PAHs) in food and environmental samples. Trends in Analytical Chemistry. [DOI: 10.1016/j.trac.2006.05.010]

- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. (Contextual reference for KIE mechanisms).

Sources

Technical Whitepaper: Physicochemical Characterization and Applications of 1,5-Di(methyl-d3)-naphthalene

Executive Summary

1,5-Di(methyl-d3)-naphthalene (CAS: 94784-15-3) is a highly specific hexadeuterated isotopologue of 1,5-dimethylnaphthalene. Characterized by the substitution of six proteium (

By leveraging the Kinetic Isotope Effect (KIE), this molecule allows researchers to probe the rate-determining steps of benzylic oxidation without altering the steric or electronic properties of the pharmacophore. This guide outlines its physical properties, synthesis logic, and application in retarding metabolic clearance.

Structural & Physicochemical Profile

The deuteration of the methyl groups introduces subtle but physically significant changes compared to the non-deuterated parent compound. While the electronic structure remains largely unperturbed, the mass increase and vibrational frequency shifts lead to distinct behaviors in mass spectrometry and vibrational spectroscopy.

Table 1: Comparative Physicochemical Data

| Property | Parent: 1,5-Dimethylnaphthalene | Isotopologue: 1,5-Di(methyl-d3)-naphthalene | Note / Source |

| CAS Number | 571-61-9 | 94784-15-3 | [1][2] |

| Molecular Formula | |||

| Molecular Weight | 156.23 g/mol | 162.27 g/mol | +6.04 Da mass shift |

| Physical State | White crystalline solid | White crystalline solid | |

| Melting Point | 80–83 °C | 79–82 °C (Theoretical) | Isotope effect typically lowers MP slightly due to reduced London dispersion forces [3].[1][2][3] |

| Boiling Point | 265–267 °C | ~265 °C | |

| Solubility | Organic solvents (DCM, Toluene) | Organic solvents (DCM, Toluene) | Indistinguishable solvation shell. |

| C-H/C-D Bond Energy | ~98 kcal/mol (Benzylic) | ~100 kcal/mol (Benzylic) | Primary driver of metabolic stability. |

The Deuterium Advantage: Mechanistic Logic

The utility of 1,5-Di(methyl-d3)-naphthalene rests on the Primary Kinetic Isotope Effect (KIE) . In drug metabolism, Cytochrome P450 enzymes typically target the benzylic carbon (the methyl group) for oxidation.

The Zero-Point Energy (ZPE) Shift

The C-D bond has a lower zero-point energy than the C-H bond due to the greater mass of deuterium (

-

Mechanism: The activation energy required to reach the transition state for C-D bond cleavage is higher than for C-H.[4][5]

-

Result: If C-H bond breaking is the rate-determining step (RDS), the reaction rate (

) can decrease by a factor of 6–10.

Visualization: Metabolic Shunting Pathway

The following diagram illustrates how deuteration blocks the primary metabolic route (benzylic oxidation), potentially forcing the metabolism towards ring oxidation or prolonging the half-life (

Figure 1: Mechanism of metabolic stabilization via deuterium substitution. The higher activation energy of the C-D bond inhibits benzylic hydroxylation.

Spectroscopic Characterization Protocols

To validate the identity of 1,5-Di(methyl-d3)-naphthalene, researchers must look for specific "silencing" effects in Proton NMR and appearance signals in Carbon/Deuterium NMR.

A. Nuclear Magnetic Resonance ( H-NMR)

-

Parent: Shows a strong singlet integration of 6H at

2.6–2.7 ppm (methyl protons) and aromatic multiplets at -

Deuterated (d6):

-

Methyl Region (

2.6): Silent . No signal should be observed. Residual signal indicates incomplete deuteration. -

Aromatic Region: Unchanged integration (6H), though slight chemical shift perturbations (isotope shift) may occur.

-

B. Mass Spectrometry (GC-MS)

-

Parent Ion (

): Shift from m/z 156 to m/z 162 . -

Fragmentation: The loss of a methyl group (

) in the parent becomes a loss of a deuteromethyl group (

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 1,5-Di(methyl-d3)-naphthalene via Kumada Cross-Coupling. Rationale: Direct H/D exchange on methyl groups is difficult. Cross-coupling 1,5-dibromonaphthalene with a deuterated Grignard reagent ensures regiospecificity and high isotopic purity (>99 atom% D).

Reagents

-

Substrate: 1,5-Dibromonaphthalene (CAS: 205-483-3).

-

Reagent: Methyl-d3-magnesium iodide (

) in diethyl ether (prepared from -

Catalyst:

(Nickel(II) dichloride 1,3-bis(diphenylphosphino)propane).

Workflow Diagram

Figure 2: Synthetic route utilizing Kumada coupling to ensure regiospecific incorporation of the trideuteriomethyl groups.

Step-by-Step Methodology

-

Activation: In a flame-dried 3-neck flask under Argon, suspend 1,5-dibromonaphthalene (1.0 eq) and

(0.05 eq) in anhydrous diethyl ether. -

Addition: Cool to 0°C. Add Methyl-d3-magnesium iodide (2.5 eq) dropwise via syringe pump to control exotherm.

-

Reflux: Allow to warm to room temperature, then reflux for 12–16 hours. Monitor consumption of dibromide via TLC (Hexanes mobile phase).

-

Workup: Quench carefully with 1M HCl at 0°C. Extract aqueous layer with Diethyl Ether (3x).

-

Purification:

-

Dry combined organics over

and concentrate. -

Crucial Step: Recrystallize from hot ethanol or methanol. The deuterated compound crystallizes as white needles.

-

Validation: Verify >98% isotopic enrichment via MS.

-

References

-

Pharmaffiliates. (n.d.). 1,4-Di(methyl-d3)-naphthalene Data (Analog Reference). Retrieved from [Link]

- Wade, D. (1999). Deuterium isotope effects on noncovalent interactions: The melting points of deuterated benzenes. Chemico-Biological Interactions.

-

NIST Chemistry WebBook. 1,5-Dimethylnaphthalene (Parent Compound Properties). Retrieved from [Link]

Sources

Technical Guide: 1,5-Di(methyl-d3)-naphthalene (CAS 94784-15-3)

Executive Summary

1,5-Di(methyl-d3)-naphthalene (CAS 94784-15-3 ) is a high-purity, stable isotope-labeled polycyclic aromatic hydrocarbon (PAH).[1] It serves as a critical Internal Standard (IS) in the quantitation of 1,5-dimethylnaphthalene and related alkyl-naphthalenes via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

By incorporating six deuterium atoms specifically on the methyl groups (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The distinction between the native and deuterated forms is subtle chemically but distinct spectrometrically.[1] The specific labeling of the methyl groups (as opposed to the aromatic ring) preserves the aromatic proton signatures in NMR while shifting the fragmentation pattern in MS.[1]

Table 1: Comparative Specifications

| Property | Native Compound | Deuterated Standard |

| Chemical Name | 1,5-Dimethylnaphthalene | 1,5-Di(methyl-d3)-naphthalene |

| CAS Number | 571-61-9 | 94784-15-3 |

| Synonyms | 1,5-DMN | 1,5-Bis(trideuteriomethyl)naphthalene |

| Molecular Formula | ||

| Molecular Weight | 156.23 g/mol | 162.26 g/mol |

| Isotopic Purity | Natural Abundance | |

| Melting Point | 80–82 °C | 80–83 °C (negligible shift) |

| Solubility | DCM, Toluene, Acetone | DCM, Toluene, Acetone |

High-Fidelity Synthesis Strategy

Synthesizing 1,5-di(methyl-d3)-naphthalene requires strict regiocontrol.[1] Direct methylation of naphthalene with deuterated reagents often yields a mixture of isomers (1,2-, 1,4-, 1,5- etc.) that are difficult to separate.[1]

Recommended Route: Kumada Cross-Coupling To ensure the methyl groups are exclusively at the 1 and 5 positions, a transition-metal catalyzed cross-coupling of 1,5-dibromonaphthalene with methyl-d3-magnesium iodide is the most robust protocol.[1] This method avoids the scrambling associated with Friedel-Crafts alkylation.[1]

Diagram 1: Regioselective Synthesis Workflow

Figure 1: Kumada cross-coupling strategy ensures the deuterium label is placed exclusively at the 1,5-positions, preventing isomeric impurities.[1]

Analytical Application: GC-MS Internal Standard

The primary utility of CAS 94784-15-3 is in Isotope Dilution Mass Spectrometry (IDMS) .[1] Because the physicochemical properties (solubility, volatility, adsorption) of the d6-analog match the native target, it corrects for:

-

Extraction Losses: Any loss of analyte during sample prep is mirrored by the standard.

-

Injection Variability: Corrects for split-ratio fluctuations.

-

Matrix Effects: Compensates for ionization suppression/enhancement in the source.[1]

Protocol: Quantitative Analysis of PAHs

Scope: Determination of 1,5-DMN in sediment or biological tissue.[1]

1. Sample Preparation:

-

Spike sample (10 g) with 50 µL of 1,5-Di(methyl-d3)-naphthalene solution (100 µg/mL in acetone).

-

Perform Soxhlet extraction (DCM/Acetone 1:1) for 16 hours.

-

Concentrate extract to 1 mL under nitrogen stream.

2. GC-MS Parameters:

-

Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Inlet: Splitless @ 280 °C.

-

Oven Program: 60 °C (1 min)

20 °C/min

3. Mass Spectrometry (SIM Mode): To achieve maximum sensitivity, use Selected Ion Monitoring (SIM).[1]

| Analyte | Quant Ion ( | Qualifier Ion ( | Retention Time |

| 1,5-Dimethylnaphthalene (Native) | 156.1 | 141.1, 155.1 | ~12.4 min |

| 1,5-Di(methyl-d3)-naphthalene (IS) | 162.1 | 146.1, 160.1 | ~12.38 min |

Note: Deuterated isotopologues often elute slightly earlier than native compounds due to the "Inverse Isotope Effect" on polarity, though the shift is minimal (<0.05 min).[1]

Diagram 2: Analytical Logic Flow

Figure 2: The Isotope Dilution workflow. Spiking prior to extraction is crucial for correcting recovery losses.

Mechanistic Insight: Kinetic Isotope Effect (KIE)

Beyond quantitation, this compound is vital for studying the metabolism of alkyl-naphthalenes.[1] The methyl groups are the primary sites for metabolic oxidation (by Cytochrome P450 enzymes) to form hydroxymethyl derivatives.[1]

-

Primary KIE: Replacing C-H with C-D on the methyl group significantly slows down the C-H bond cleavage step (

).[1] -

Metabolic Switching: Researchers use CAS 94784-15-3 to block the methyl-oxidation pathway, forcing the enzyme to attack the aromatic ring (epoxidation).[1] This allows scientists to map alternative metabolic pathways and identify toxic arene oxide intermediates.[1]

References

-

Pharmaffiliates . (n.d.). 1,4-Di(methyl-d3)-naphthalene and related isomers. Retrieved October 26, 2025, from [Link][1]

-

National Institute of Standards and Technology (NIST) . (2023).[1] Mass Spectrum of 1,5-Dimethylnaphthalene (Native). NIST Mass Spectrometry Data Center.[1] [Link][1]

Sources

Technical Guide: Molecular Weight & Characterization of 1,5-Di(methyl-d3)-naphthalene

Executive Summary

Compound: 1,5-Di(methyl-d3)-naphthalene Target Audience: DMPK Scientists, Analytical Chemists, and Synthetic Organic Chemists.[1]

1,5-Di(methyl-d3)-naphthalene is a stable isotopically labeled analog of 1,5-dimethylnaphthalene (

Part 1: Physicochemical Characterization & Mass Calculation[1]

The Isotopic Shift

To accurately determine the molecular weight, one must distinguish between Average Molecular Weight (used for gravimetric preparation) and Monoisotopic Mass (used for Mass Spectrometry precursor ion selection).

Formula:

Detailed Calculation Table

The following calculation uses IUPAC standard atomic weights.

| Element | Isotope | Count | Atomic Mass (Da) | Total Mass Contribution (Da) |

| Carbon | 12 | 12.00000 | 144.00000 | |

| Hydrogen | 6 | 1.00783 | 6.04698 | |

| Deuterium | 6 | 2.01410 | 12.08460 | |

| Total Monoisotopic Mass | 162.13158 |

Comparison to Native Analog:

Critical Note for MS Method Development: When setting the Q1 (precursor) mass in a triple quadrupole mass spectrometer, set the center mass to 162.1 m/z (assuming positive mode

would be 163.1 or radical cation162.1 depending on ionization source).

Gravimetric Weight (Average MW)

For weighing out powders, use the standard atomic weights (weighted average of natural abundance):

-

Carbon: 12.011[1]

-

Hydrogen: 1.008

-

Deuterium: ~2.014 (treated as pure isotope for synthesis calculations)[2][3]

Part 2: Synthesis & Purification Logic

Synthetic Route: Friedel-Crafts Alkylation

The most robust route to 1,5-Di(methyl-d3)-naphthalene involves the methylation of naphthalene using a deuterated methyl donor. However, direct methylation often yields a mix of isomers (1,5- and 1,6-).[1]

Reagents:

-

Substrate: Naphthalene (

)[1] -

Alkylating Agent: Methyl-d3 iodide (

) or Methyl-d3 bromide ( -

Catalyst: Aluminum Chloride (

) or Zeolite catalysts (for shape selectivity)

Reaction Logic:

-

Activation:

complexes with -

Substitution: Electrophilic aromatic substitution occurs on the naphthalene ring.[1]

-

Isomer Control: 1-substitution is kinetically favored. A second methylation yields a mixture.[1] Separation of the 1,5-isomer from the 1,6-isomer is the critical purification step, often requiring high-efficiency fractional crystallization or preparative HPLC.

Isotopic Scrambling (The Pitfall)

-

Risk: Under harsh acidic conditions (Lewis acids), H/D exchange can occur between the ring protons and the solvent, or methyl migration can occur.

-

Mitigation: Maintain strictly anhydrous conditions and moderate temperatures (< 60°C). Use deuterated solvents if thermodynamic equilibration is necessary.[1]

Part 3: Analytical Validation Protocols

To certify the material as an Internal Standard, it must pass the following "Self-Validating" checks.

Protocol: Isotopic Purity by -NMR

Objective: Confirm >99% deuterium incorporation at the methyl positions.

-

Solvent: Dissolve 5 mg in

. -

Acquisition: Run standard proton NMR (400 MHz+).

-

Analysis:

-

Native Reference: 1,5-Dimethylnaphthalene shows a methyl singlet at

ppm (integral = 6H).[1] -

Target (

): The region at -

Ring Protons: Integrate aromatic protons (

ppm).[1] They should integrate to 6H relative to the absence of the methyl peak.

-

Protocol: Mass Spectral Purity

Objective: Ensure no "Cross-Talk" (M+0 contribution) in the analytical channel.

-

Infusion: Direct infusion into ESI/APCI source (10

g/mL).[1] -

Scan: Q1 Scan (150 - 170 m/z).

-

Criteria:

Part 4: Application in Drug Development (DMPK)

The Kinetic Isotope Effect (KIE)

While this compound is primarily an Internal Standard, understanding KIE is vital if using it as a mechanistic probe.[1]

-

Metabolic Stability: The

bond is stronger than the -

CYP450 Oxidation: If the primary metabolic route is hydroxylation of the methyl group, the

-analog will show a significantly longer half-life ( -

Usage: This property is used to identify "soft spots" in drug discovery molecules.[1]

Visualization: Internal Standard Workflow

The following diagram illustrates the logic of using 1,5-Di(methyl-d3)-naphthalene to correct for bioanalytical variability.

Figure 1: Analytical workflow demonstrating how the deuterated internal standard compensates for extraction loss and ionization suppression.

Visualization: Mass Shift Logic

Figure 2: The mass spectral shift logic. The +6 Da shift moves the IS signal out of the analyte's isotopic envelope.

References

-

National Institute of Standards and Technology (NIST). (2025).[1][4] Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). (2024).[1] Periodic Table of the Elements and Atomic Masses. Retrieved from [Link]

-

PubChem. (2025).[1][5] 1,5-Dimethylnaphthalene Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (Discussion on KIE and metabolic stability). Retrieved from [Link]

Sources

- 1. 1,5-Dimethylnaphthalene | C12H12 | CID 11306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deuterium | H2 | CID 24523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. Naphthalene, 1,5-dimethyl- [webbook.nist.gov]

- 5. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Precision Synthesis of Deuterated Naphthalene Derivatives

Executive Summary: The Deuterium Advantage[1]

The strategic incorporation of deuterium into naphthalene scaffolds has transitioned from academic curiosity to a critical tool in high-value chemical applications. In drug discovery, the Deuterium Kinetic Isotope Effect (DKIE) allows for the attenuation of metabolic clearance (specifically CYP450-mediated oxidation) without altering binding affinity, a concept validated by the FDA approval of deuterated therapeutics like deutetrabenazine. In materials science, particularly OLED technology , deuterated naphthalene derivatives exhibit superior operational stability by suppressing high-energy vibrational modes that lead to bond dissociation in excited states.

This guide moves beyond textbook theory to provide actionable, self-validating protocols for synthesizing deuterated naphthalenes. We focus on three methodologies: Heterogeneous H/D Exchange (for cost-effective, global labeling), Homogeneous Directed Exchange (for regioselective ortho-labeling), and Reductive Deuteration (for site-specific precision).

Strategic Methodology Selection

Before initiating synthesis, the specific requirements of the final application must dictate the synthetic route.

Figure 1: Decision matrix for selecting the optimal deuteration strategy based on target application.

Protocol A: Heterogeneous H/D Exchange (The "Workhorse")

Context: This method is ideal for generating globally deuterated naphthalene precursors or when high isotopic enrichment is required at low cost. It utilizes the "Sajiki Conditions," leveraging the reversibility of C-H activation on palladium surfaces.

Mechanism & Causality

The reaction relies on the spillover effect . Hydrogen gas (

-

Why

gas? A catalytic amount of -

Why Pd/C? Palladium on Carbon provides the high surface area necessary for arene adsorption.

Step-by-Step Protocol

Reagents:

-

Substrate: Naphthalene derivative (1.0 equiv)[1]

-

Catalyst: 10% Pd/C (10 wt% loading relative to substrate)

-

Solvent:

(10-20 equiv) -

Additives:

gas (balloon pressure)

Workflow:

-

Preparation: In a Schlenk tube or autoclave, suspend the naphthalene derivative and 10% Pd/C in

.-

Critical Step: If the substrate is hydrophobic and insoluble in

, add a minimal amount of deuterated isopropanol (

-

-

Activation: Purge the vessel with Argon (3x) to remove oxygen, which poisons the catalyst.

-

Initiation: Introduce

gas. If using a balloon, purge the headspace 3x. If using an autoclave, pressurize to 1 atm. -

Reaction: Heat the mixture to 160°C (in autoclave) or reflux (if atmospheric).

-

Note: Naphthalene requires higher temperatures than benzene due to resonance stability.

-

-

Cycling: Stir for 24 hours.

-

Self-Validation: Monitor by GC-MS. If %D is <90%, cool, filter, and resubmit to fresh

and catalyst. This "multi-cycle" approach is standard for reaching >98% D.

-

-

Workup: Filter hot through a Celite pad (to remove Pd/C). Wash with EtOAc. Separate the organic layer, dry over

, and concentrate.

Data Summary:

| Parameter | Value |

|---|---|

| Selectivity | Low (Global/Random) |

| Cost | Low (

Protocol B: Iridium-Catalyzed Directed Exchange (The "Scalpel")

Context: When specific labeling is required (e.g., blocking the ortho-position to a directing group to prevent metabolic attack), homogeneous catalysis is superior. This method utilizes Kerr's or Crabtree's catalysts.

Mechanism: C-H Insertion

This reaction proceeds via an Inner-Sphere Mechanism . A directing group (DG) on the naphthalene (e.g., ketone, amide, pyridine) coordinates to the Iridium center. The Ir(I) species undergoes oxidative addition into the ortho C-H bond, followed by exchange with

Figure 2: Simplified catalytic cycle for Iridium-mediated ortho-directed deuteration.

Step-by-Step Protocol

Reagents:

-

Substrate: Naphthalene with Directing Group (e.g., 1-naphthyl ketone).

-

Catalyst:

or Kerr's Catalyst (5 mol%). -

D-Source:

gas (1 atm) or

Workflow:

-

Setup: In a glovebox or under strict Schlenk conditions, dissolve the substrate and Ir-catalyst in dry

(DCM).-

Why DCM? Non-coordinating solvents facilitate the weak coordination of the substrate's directing group.

-

-

Exchange: Freeze-pump-thaw to degas. Backfill with

gas (balloon). -

Reaction: Stir at room temperature for 12-24 hours.

-

Causality: Unlike Pd/C, this reaction is mild. High heat often decomposes the active Ir-hydride species.

-

-

Validation: Check NMR. The ortho proton signal should disappear.

-

Purification: Pass through a short silica plug to remove the metal. Evaporate solvent.[1]

Protocol C: Reductive Deuteration (The "Eraser")

Context: This is the method of choice for "Precision Deuteration" where a specific position (e.g., C4 of a naphthalene ring) must be labeled without affecting others. It requires a halogenated precursor.[2]

Protocol: Palladium-Catalyzed Dehalogenation[4]

Reagents:

-

Catalyst: Pd/C (5 mol%) or Pd(OAc)2/Ligand.

-

Reductant:

gas or Ammonium Formate- -

Base:

(1.1 equiv) to neutralize DBr formed.

Workflow:

-

Dissolution: Dissolve bromonaphthalene in MeOD or EtOAc. Add Triethylamine.

-

Catalyst Addition: Add Pd/C carefully (pyrophoric risk).

-

Deuteration: Stir under

atmosphere (balloon) at RT to 50°C.-

Critical Control: Monitor reaction strictly. Over-reaction can lead to ring saturation (forming deuterated tetralin).

-

-

Workup: Filter through Celite. Wash with water to remove triethylammonium bromide salts.

Analytical Validation (QC)

Trust but verify. Deuterated compounds require specific analytical checks.

| Method | Purpose | Key Observation |

| 1H NMR | Quantify % D Incorporation | Disappearance of specific aromatic signals. Use an internal standard (e.g., dimethyl sulfone) for precise integration. |

| 13C NMR | Verify Site Specificity | Look for the Isotope Shift and C-D coupling (triplet, |

| HRMS | Isotopologue Distribution | Analyze the M+1, M+2 envelope to calculate the exact enrichment (e.g., |

References

-

Sajiki, H., et al. (2005). "Efficient H/D Exchange of Aromatic Compounds Using Pd/C in D2O." Chemistry – A European Journal.

-

Kerr, W. J., et al. (2008). "Iridium-Catalyzed Ortho-Directed Hydrogen Isotope Exchange." Journal of the American Chemical Society.

-

Loh, Y. Y., et al. (2016). "Photoredox-Catalyzed Deuteration of Halides." Science.

-

FDA Center for Drug Evaluation. (2017). "Deutetrabenazine Approval Package." U.S. Food and Drug Administration.[4]

-

Tsuji, H., et al. (2014). "Deuterated OLED Materials: Enhancing Stability." Chemical Communications.

Sources

chemical structure of 1,5-Di(methyl-d3)-naphthalene

Structural Architecture, Synthesis Strategy, and Analytical Applications

Executive Summary

This technical guide details the physicochemical properties, synthesis, and applications of 1,5-Di(methyl-d3)-naphthalene (1,5-DMN-d6). As a high-purity deuterated isotopologue of 1,5-dimethylnaphthalene, this compound serves as a critical internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of polycyclic aromatic hydrocarbons (PAHs). Its utility extends to mechanistic studies involving Kinetic Isotope Effects (KIE), particularly in probing benzylic oxidation pathways where the C-D bond stability offers resistance to metabolic degradation.

Structural Architecture & Isotopic Configuration

Chemical Identity

The molecule consists of a naphthalene bicyclic aromatic core substituted at the 1 and 5 positions with trideuteriomethyl groups (

| Property | Specification |

| IUPAC Name | 1,5-Bis(trideuteriomethyl)naphthalene |

| Common Name | 1,5-Di(methyl-d3)-naphthalene |

| Chemical Formula | |

| Molecular Weight | ~162.27 g/mol (Calculated) |

| Parent CAS | 571-61-9 (Non-deuterated) |

| Isotopic Enrichment | |

| Symmetry | Centrosymmetric ( |

Structural Visualization

The following diagram illustrates the connectivity and the specific deuteration sites. The 1,5-substitution is thermodynamically significant as it represents one of the "alpha" positions on the naphthalene ring, which are electronically distinct from the "beta" (2,3,6,7) positions.[1][2][3][4]

Figure 1: Connectivity diagram highlighting the C1 and C5 trideuteriomethyl substitution sites.

Synthesis Strategy: The Kumada Coupling Protocol

Mechanistic Rationale

Direct methylation of naphthalene (Friedel-Crafts) is unsuitable for high-purity synthesis due to the formation of inseparable isomers (1,4-, 1,6-, and 1,7-dimethylnaphthalene).

To ensure regiospecificity, the Kumada Cross-Coupling reaction is the superior method. This pathway utilizes 1,5-dibromonaphthalene as the electrophile and trideuteriomethylmagnesium iodide (

Synthesis Workflow

The synthesis is a two-stage convergent process:

-

Grignard Formation: Generation of the deuterated nucleophile.

-

Cross-Coupling: Nickel-catalyzed C-C bond formation.[5]

Figure 2: Kumada cross-coupling workflow for regiospecific synthesis.

Experimental Protocols

Step-by-Step Synthesis

Safety Note: Grignard reagents are pyrophoric. All steps must be performed under inert argon atmosphere.

-

Reagent Preparation:

-

Activate Magnesium turnings (1.2 eq) by dry stirring under Argon.

-

Add anhydrous diethyl ether.

-

Dropwise add Iodomethane-d3 (

, 1.1 eq) at 0°C. Stir until Mg is consumed to form

-

-

Catalytic Coupling:

-

In a separate flask, dissolve 1,5-dibromonaphthalene (1.0 eq) and Ni(dppp)Cl2 (1,3-Bis(diphenylphosphino)propane nickel(II) chloride, 2 mol%) in anhydrous THF.

-

Cool to 0°C.

-

Cannulate the

solution into the dibromonaphthalene solution slowly. -

Reflux for 12 hours.

-

-

Workup & Purification:

-

Quench with saturated

(aq). Crucial: Avoid strong acids to prevent deuterium exchange. -

Extract with hexane.[2]

-

Purify via recrystallization from ethanol or sublimation.

-

Quality Control (QC) Criteria

The product must meet the following analytical benchmarks before release:

| Technique | Expected Result | Purpose |

| GC-MS | M+ ion at m/z ~162.2 | Confirm mass shift (+6 Da) |

| 1H NMR | Absence of singlet at ~2.65 ppm | Confirm full deuteration of methyls |

| 2H NMR | Strong singlet at ~2.65 ppm | Confirm presence of deuterium |

| Melting Point | 79-81°C | Confirm purity (sharp range) |

Applications in Research & Development

Internal Standard for Environmental Analysis

1,5-DMN-d6 is the "Gold Standard" internal surrogate for EPA Method 8270 (Semivolatile Organic Compounds).

-

Co-elution: It elutes at the exact retention time as native 1,5-dimethylnaphthalene.

-

Mass Resolution: The +6 Da shift moves the molecular ion (

) from 156 to 162, allowing interference-free quantification even in complex matrices like soil or petroleum.

Kinetic Isotope Effect (KIE) Studies

In drug metabolism and toxicology, 1,5-DMN-d6 is used to probe the mechanism of benzylic oxidation (catalyzed by Cytochrome P450).

-

Primary KIE: If the rate-determining step is C-H bond cleavage, the deuterated analog will react significantly slower (

). -

Metabolic Switching: Deuteration can block the formation of toxic benzylic alcohols, forcing metabolism to the aromatic ring (epoxidation).

References

-

U.S. Environmental Protection Agency (EPA). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, D.C. [Link]

-

National Institute of Standards and Technology (NIST). Naphthalene, 1,5-dimethyl- (Standard Reference Data). NIST Chemistry WebBook. [Link]

-

Kumada, M. Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides.[5] Pure and Applied Chemistry, 1980. (Foundational Chemistry for Synthesis Protocol). [Link]

-

Simmons, E. M., & Hartwig, J. F. On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 2012.[6] [Link]

Sources

Technical Guide: Isotopic Purity Assessment of 1,5-Di(methyl-d3)-naphthalene

Executive Summary

This technical guide outlines the rigorous validation of 1,5-Di(methyl-d3)-naphthalene (CAS: 94784-15-3), a deuterated polycyclic aromatic hydrocarbon (PAH) critical for metabolic profiling (cytochrome P450 probes), environmental quantitation, and OLED material stability studies.

For researchers and drug development professionals, the distinction between chemical purity (absence of other molecular species) and isotopic purity (enrichment of the specific isotopologue) is paramount. This document details the synthesis logic, impurity origins, and a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

Chemical & Isotopic Architecture

1,5-Di(methyl-d3)-naphthalene consists of a naphthalene core substituted at the 1 and 5 positions with trideuteromethyl groups (

Physicochemical Profile

| Property | Specification | Notes |

| Molecular Formula | High stability aromatic system | |

| Exact Mass | 162.26 Da | +6.037 Da shift from non-deuterated analog |

| Melting Point | 80–83 °C | Consistent with protio-analog (1,5-DMN) |

| Solubility | Methanol, Acetonitrile, Benzene | Hydrophobic; low water solubility |

| Symmetry Point Group | Centrosymmetric; simplifies NMR signals |

The Purity Distinction

-

Chemical Purity (>99%): Refers to the absence of regioisomers (e.g., 1,6-dimethylnaphthalene) or synthetic byproducts (e.g., 1-methylnaphthalene).[1]

-

Isotopic Purity (>98 atom % D): Refers to the fraction of deuterium atoms at the labeled positions.[1] A "99% chemically pure" sample can be "50% isotopically pure" if it contains a mixture of

and

Synthesis Pathways & Impurity Origins

Understanding the synthesis route is essential for predicting isotopic impurities.[1]

A. De Novo Synthesis (Recommended for High Purity)

The most authoritative method for high isotopic enrichment involves Suzuki-Miyaura Cross-Coupling or Nucleophilic Substitution using pre-deuterated reagents.[1]

-

Precursors: 1,5-Dibromonaphthalene + Methyl-d3-boronic acid (or Methyl-d3-magnesium iodide).[1]

-

Advantage: Introduces the

group as an intact unit, minimizing -

Primary Impurity:

species (mono-substitution failure) or

B. H/D Exchange (Lower Reliability)

Acid-catalyzed exchange of 1,5-dimethylnaphthalene in

-

Risk: This often leads to incomplete deuteration (

mixtures) and potential scrambling of aromatic ring protons, reducing specificity.[1]

Analytical Protocol: The Validation Workflow

The following workflow ensures a self-validating system where MS provides the isotopologue distribution and NMR confirms the regio-specificity.

Visualization: Isotopic Purity Determination Workflow

Caption: Figure 1. Dual-stream validation workflow ensuring both chemical identity and isotopic enrichment quantification.

Method A: High-Resolution Mass Spectrometry (HRMS)

Objective: Quantify the ratio of

-

Ionization: Use APCI (Atmospheric Pressure Chemical Ionization) or EI (Electron Ionization) at low energy (70 eV).[1] Soft ionization is preferred to minimize fragmentation that mimics lower isotopologues.[2][1]

-

Data Acquisition: Acquire profile data in the range

150–170. -

Deconvolution Logic:

-

The molecular ion for the

species is at -

The

impurity appears at -

Correction: You must mathematically subtract the naturally occurring

contribution from the -

Calculation:

Where

-

Method B: Quantitative NMR (qNMR)

Objective: Confirm the deuterium is located only on the methyl groups and not the ring.

-

Solvent: Use

(Chloroform-d) or -

NMR Experiment:

-

Expectation: The methyl singlet at

(seen in standard 1,5-DMN) should be absent or reduced to a tiny residual peak (representing the remaining H-impurity). -

Aromatic Region: The aromatic protons (

) should integrate to a perfect 6 protons relative to an internal standard, confirming the ring is not deuterated.

-

- NMR Experiment:

Handling & Storage Protocols

To maintain the certified isotopic purity, strict handling protocols are required to prevent H/D Back-Exchange .[1]

-

Storage: Store neat material at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solvent Compatibility:

-

Stability: 1,5-Di(methyl-d3)-naphthalene is generally stable, but exposure to UV light should be minimized to prevent photo-oxidation, which degrades chemical purity.

References

-

Isotopic Enrichment Analysis : González-Antuña, A., et al. "Determination of the enrichment of isotopically labelled molecules by mass spectrometry."[1] Journal of Mass Spectrometry, vol. 49, no.[1] 8, 2014, pp. 681-691.[1] Link

-

Synthesis & Catalysis : Sun, H., et al. "Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization."[3][1][4] Bulletin of Chemical Reaction Engineering & Catalysis, vol. 13, no. 3, 2018.[3][1][4][5] Link

-

Deuteration Methodology : Kalpala, J., et al. "Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxide."[1] Green Chemistry, vol. 5, 2003.[1] Link

-

General Properties : National Institute of Standards and Technology (NIST).[1] "Naphthalene, 1,5-dimethyl- Properties." NIST Chemistry WebBook.[2][1] Link

Sources

Deuterated Methyl-Naphthalenes: Engineering Metabolic Stability in Drug Scaffolds

Executive Summary

In medicinal chemistry, the naphthalene scaffold often presents a dichotomy: it provides excellent hydrophobic binding interactions (π-π stacking) but suffers from rapid metabolic clearance. The methyl-substituted naphthalene moiety is particularly vulnerable to Cytochrome P450 (CYP)-mediated benzylic oxidation.

This technical guide details the strategic application of deuterium (

The Physicochemical Basis of Stability

The Benzylic "Soft Spot"

The methyl group attached to a naphthalene ring (either at C1 or C2) is chemically distinct from a methyl group on an aliphatic chain. The resulting benzylic radical formed during oxidation is stabilized by resonance delocalization across the fused aromatic system.

-

Bond Dissociation Energy (BDE): The benzylic C-H bond in methylnaphthalene is weaker (~85-88 kcal/mol) than a standard aliphatic primary C-H bond (~98 kcal/mol). This makes it a preferential target for Hydrogen Atom Transfer (HAT) mechanisms.

-

The Deuterium Advantage: The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy (ZPVE) than the C-H bond.[1]

-

This energy difference increases the activation energy (

) required for bond cleavage.

-

Quantitative Comparison

The following table summarizes the theoretical stability metrics relevant to naphthalene systems.

| Parameter | Protio-Methyl ( | Deutero-Methyl ( | Impact on Stability |

| Bond Length | 1.09 Å | 1.09 Å | Negligible (Sterics preserved) |

| Vibrational Freq. | ~2900 cm | ~2100 cm | Lower frequency = Higher stability |

| BDE (Benzylic) | ~88 kcal/mol | ~90+ kcal/mol | Primary driver of DKIE |

| Lipophilicity ( | Baseline | Negligible change in binding |

Metabolic Stability: The CYP450 Mechanism

The primary clearance pathway for methyl-naphthalenes is hydroxylation to the hydroxymethyl metabolite, followed by oxidation to the carboxylic acid. This process is driven by CYP450 enzymes (specifically CYP1A2, CYP2E1, and CYP2B6).

The Kinetic Isotope Effect (DKIE)

The oxidation proceeds via a radical rebound mechanism. The rate-determining step (RDS) is the abstraction of the hydrogen atom by the high-valent Iron(IV)-oxo porphyrin radical cation (Compound I).

Because the C-D bond cleavage is the RDS, a significant Primary Kinetic Isotope Effect is observed:

This magnitude implies that replacing

Mechanism Visualization

The following diagram illustrates the critical step where deuteration arrests the catalytic cycle.

Figure 1: CYP450 Catalytic Cycle.[2][3] The red dashed line indicates the step significantly slowed by deuterium substitution due to higher bond dissociation energy.

Chemical Stability & Exchange Risks[5]

A critical concern in deuterated drug development is "Metabolic Switching" or "Back-Exchange."

In Vivo Exchange (Metabolic Switching)

If the methyl group is blocked, the CYP enzyme may attack the aromatic ring instead (epoxidation).

-

Risk: Naphthalene epoxides are toxic (glutathione depletion).

-

Mitigation: During lead optimization, ensure that blocking the methyl group does not increase the formation of downstream toxic metabolites (e.g., naphthoquinones).

Chemical Exchange (Acid/Base)

Can the deuterium "fall off" in solution?

-

Physiological pH (7.4): The benzylic protons of methylnaphthalene have a

. Spontaneous exchange with solvent water is impossible under physiological conditions. -

Acidic Conditions: Exchange can occur via electrophilic aromatic substitution mechanisms or acid-catalyzed enolization intermediates, but this requires forcing conditions (strong Lewis acids, high heat).

-

Conclusion: The

group on naphthalene is chemically stable for shelf-storage and biological transit.

Synthetic Protocol: Nucleophilic Methylation

While Suzuki coupling is common for attaching the naphthalene ring, the most robust method for introducing the deuterated methyl group with high isotopic purity (>99% D) is Lithiation-Alkylation .

Reagents[5]

-

Substrate: Bromo-naphthalene (1- or 2-isomer).

-

Solvent: Anhydrous THF (dried over Na/benzophenone).

-

Base:

-Butyllithium ( -

Electrophile: Iodomethane-

(

Step-by-Step Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

-

Dissolution: Add Bromo-naphthalene (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add

-BuLi (1.1 eq) dropwise over 20 minutes.-

Checkpoint: The solution typically turns yellow/orange, indicating the formation of naphthyl-lithium.

-

Stir: Allow to stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.

-

-

Alkylation: Add Iodomethane-

(1.5 eq) dropwise.-

Note:

is volatile; use a gas-tight syringe.

-

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

-

Quench: Quench carefully with saturated aqueous

. -

Workup: Extract with diethyl ether (3x), wash with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Analytical Validation Workflow

Verifying the stability and incorporation requires a specific analytical sequence.

Validation Workflow Diagram

Figure 2: Experimental workflow for validating metabolic stability.

Interpretation of Data[2][6][7][8]

-

NMR: In the

H-NMR spectrum, the singlet corresponding to -

Mass Spectrometry: The parent ion

should shift by exactly +3.018 Da. -

Stability Calculation:

Compare

References

-

Guengerich, F. P. (2017).[4] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. National Institutes of Health. Link

-

Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.[5][2] Global Journal of Pharmacy & Pharmaceutical Sciences.[5] Link

-

Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.[6][7][8] Centers for Disease Control and Prevention. Link

-

Teng, X., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.[9] Polymers (MDPI). Link

Sources

- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. mdpi.com [mdpi.com]

1,5-Di(methyl-d3)-naphthalene safety data sheet (SDS)

High-Fidelity Internal Standard for PAH Quantitation[1]

Executive Summary

This technical guide serves as an advanced safety and application manual for 1,5-Di(methyl-d3)-naphthalene (1,5-DMN-d6).[1] Unlike a standard Safety Data Sheet (SDS), this document integrates regulatory hazard data with practical research methodologies.[1]

1,5-DMN-d6 is a stable isotope-labeled standard (SILS) used primarily in gas chromatography-mass spectrometry (GC-MS) to quantify petrogenic polycyclic aromatic hydrocarbons (PAHs).[1] Its value lies in its isotopic purity (typically

Part 1: Chemical Identity & Isotopic Physics

To ensure analytical accuracy, researchers must distinguish between the native and deuterated forms.[1] The "d3" designation on the methyl groups indicates that all hydrogens on the two methyl substituents are replaced by deuterium (

Comparative Physicochemical Profile

| Feature | Native 1,5-Dimethylnaphthalene | 1,5-Di(methyl-d3)-naphthalene |

| CAS Number | 571-61-9 | 571-61-9 (Labeled)* |

| Formula | ||

| Molecular Weight | 156.23 g/mol | ~162.27 g/mol (+6.04 Da) |

| Physical State | White crystalline solid | White crystalline solid |

| Melting Point | 79–83 °C | 79–83 °C (Isotopic effect negligible) |

| Lipophilicity (LogP) | ~4.4 (High) | ~4.38 (Slightly lower due to C-D bond shortening) |

| Primary Risk | Aquatic Toxicity, Aspiration | Aquatic Toxicity, Aspiration, Cost |

*Note: Isotope-labeled compounds often share the CAS of the parent structure in regulatory databases unless a specific registry number (e.g., 80355-39-3 for generic d12) is assigned.[1] Always reference the specific Lot Number/CoA.

Part 2: Hazard Identification (Annotated SDS)

While chemically similar to naphthalene, methylated naphthalenes possess distinct toxicological profiles.[1] The deuterated form carries the same biological hazards but requires stricter handling to preserve isotopic integrity.

GHS Classification & Mechanism of Action

1. Health Hazards

-

Aspiration Hazard (Category 1): H304 - May be fatal if swallowed and enters airways.[1][2]

-

Skin & Eye Irritation (Category 2): H315, H319.[1]

-

Mechanism: PAHs dissolve into the lipid bilayer of cell membranes, causing disruption of barrier function and local inflammation.[1]

-

2. Environmental Hazards

-

Aquatic Acute/Chronic (Category 1): H400/H410 - Very toxic to aquatic life with long-lasting effects.[1][2]

Critical Safety Diagram: Exposure Pathways

Figure 1: Pathophysiological and environmental impact pathways of 1,5-DMN-d6.[1]

Part 3: Handling, Storage, & Stability Protocols

The primary risk to 1,5-DMN-d6 is not just safety, but isotopic dilution and photodegradation .[1]

The "Amber & Cold" Rule

PAHs are photosensitive.[1] Upon exposure to UV light (laboratory fluorescent lights contain UV components), PAHs can undergo photo-oxidation to form quinones or endoperoxides [2].[1]

-

Protocol: Store neat material in amber borosilicate glass vials with Teflon-lined caps.

-

Temperature: Store at -20°C . While the compound is stable at room temperature, cold storage prevents sublimation (vapor pressure ~0.008 mmHg) and minimizes surface reactions.[1]

Solvation & Transfer

-

Solvent Choice: Dichloromethane (DCM), Acetone, or Hexane.[1]

-

Avoid: Dimethyl sulfoxide (DMSO) for long-term storage if moisture is present, as it can facilitate slow H/D exchange under acidic conditions.[1]

-

PPE Selection:

Stability Validation System

Before using a stored stock solution, validate its integrity:

-

Visual Check: Any yellowing indicates photo-oxidation (quinone formation).[1]

-

MS Check: Inject a small aliquot. If the M+6 peak (m/z 162) decreases and M+5 or M+0 peaks increase, isotopic scrambling or contamination has occurred.[1]

Part 4: Analytical Application (Internal Standard)

This section details the workflow for using 1,5-DMN-d6 to quantitate native 1,5-dimethylnaphthalene in environmental or biological samples.[1]

The Mass Shift Logic

-

Deuterated Parent Ion: m/z 162.3[1]

-

Benefit: The +6 Da shift moves the standard outside the isotopic envelope of the native compound (Carbon-13 isotopes of the native are at 157 and 158), ensuring zero cross-talk.[1]

Experimental Workflow: Isotope Dilution Method

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for precise quantification.

Quantification Protocol

-

Spiking: Add 1,5-DMN-d6 to the sample before extraction.[1] This corrects for extraction losses (if you lose 20% of the sample, you also lose 20% of the standard, keeping the ratio constant).[1]

-

GC-MS Parameters:

-

Calculation:

Where RRF is the Relative Response Factor determined by calibration standards.[1]

Part 5: Emergency Response

| Scenario | Immediate Action | Rationale |

| Inhalation | Move to fresh air. Oxygen if breathing is difficult.[1] | Volatile PAHs can cause CNS depression and respiratory irritation.[1] |

| Skin Contact | Wash with soap and water for 15 mins.[1] Do not use solvents. | Solvents (alcohol/acetone) increase skin permeability, driving the PAH deeper into the dermis.[1] |

| Ingestion | Do NOT induce vomiting. Call Poison Control. | Vomiting increases the risk of aspiration into lungs (chemical pneumonia).[1] |

| Spill (Solid) | Wet wipe or HEPA vacuum.[1] Avoid dry sweeping.[1] | Prevents formation of airborne dust particles.[1][4] |

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005).[1] Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.[1][5] Centers for Disease Control and Prevention.[1] Available at: [Link][1]

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 1,5-Dimethylnaphthalene.[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

-

PubChem. (2024).[1] 1,5-Dimethylnaphthalene Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

commercial suppliers of 1,5-Di(methyl-d3)-naphthalene

Topic: Commercial Suppliers and Technical Validation of 1,5-Di(methyl-d3)-naphthalene Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]

Sourcing, Validation, and Analytical Application[1][2]

Executive Summary

1,5-Di(methyl-d3)-naphthalene (CAS: 94784-15-3 ) is a high-specificity deuterated isotopologue of 1,5-dimethylnaphthalene (1,5-DMN).[1] Unlike generic ring-deuterated standards (e.g., Naphthalene-d8), this compound features deuterium substitution specifically on the methyl groups (

This structural specificity makes it the "Gold Standard" internal standard for the quantification of alkylnaphthalenes in complex matrices—such as crude oil (petroleomics), environmental sediment, and biological metabolites.[1] By matching the retention time and physicochemical behavior of the analyte exactly while providing a distinct mass shift (+6 Da), it eliminates ionization suppression errors that generic standards often fail to correct.

This guide provides a verified sourcing landscape, a self-validating quality assurance protocol, and an optimized analytical workflow for researchers.

Technical Specifications & Chemical Identity

Before procurement, verify that the supplier's specification sheet matches these core parameters to ensure isotopic integrity.

| Parameter | Specification | Notes |

| Chemical Name | 1,5-Di(methyl-d3)-naphthalene | Also known as 1,5-Bis(trideuteromethyl)naphthalene |

| CAS Number | 94784-15-3 | Critical Identifier for the d6-isotopologue |

| Molecular Formula | Total Deuterium count: 6 | |

| Molecular Weight | 162.26 g/mol | Shift of +6 Da from unlabeled parent (156.23 g/mol ) |

| Isotopic Purity | Essential to prevent "M-1" cross-talk in MS analysis | |

| Chemical Purity | Verified by GC-FID or HPLC | |

| Solubility | Dichloromethane, Acetone, Toluene | Low solubility in water; prepare stock in organic solvent |

Commercial Sourcing Landscape

Unlike commodity chemicals, 1,5-Di(methyl-d3)-naphthalene is a specialty stable isotope .[1] It is not typically stocked by general catalog suppliers (e.g., Sigma-Aldrich commodity lines) but is available through specialized isotope manufacturers.[1]

Primary Verified Suppliers

The following entities have been verified to list CAS 94784-15-3.

-

Toronto Research Chemicals (TRC) / LGC Standards

-

ClearSynth

-

Pharmaffiliates

-

Role: Supplier of API impurities and reference standards.

-

Relevance: Lists the compound as a reference standard for pharmaceutical impurity profiling.

-

Procurement Strategy: The "Make vs. Buy" Decision

If the compound is out of stock at primary suppliers, use the following decision logic to determine the most efficient path.

Figure 1: Strategic sourcing decision tree for specialized deuterated standards.

Quality Assurance: The Self-Validating Protocol

Upon receipt of the standard, do not assume isotopic purity. Deuterium exchange can occur if the product was stored improperly.[1] Perform this Two-Tier Validation before using the material in critical assays.

Tier 1: Isotopic Verification via 1H-NMR

The most definitive test for methyl-deuteration is the disappearance of the methyl signal.[1]

-

Protocol: Dissolve ~1 mg in

. -

Unlabeled 1,5-DMN Spectrum: Shows a strong singlet at

2.65 ppm (corresponding to -

Labeled 1,5-DMN-d6 Spectrum: The singlet at 2.65 ppm must be absent (or <1% integration relative to aromatic protons).[1]

-

Aromatic Region: Signals at

7.3–8.0 ppm should remain largely unchanged, though slight isotopic shifts (0.01–0.02 ppm) are normal.

Tier 2: Mass Shift Confirmation via GC-MS[1]

-

Method: Inject 1 µL of 10 ppm solution (splitless) into GC-MS (EI source).

-

Criteria:

-

Base Peak: Must be m/z 162 (

). -

Purity Check: The abundance of m/z 156 (unlabeled) and m/z 161 (d5 impurity) must be <1% of the base peak.[1]

-

Retention Time: Should match unlabeled 1,5-DMN within

min (deuterium isotope effect on retention is negligible on standard 5% phenyl columns).

-

Analytical Workflow: Application in Complex Matrices

The primary advantage of 1,5-Di(methyl-d3)-naphthalene is its ability to co-elute with the target analyte while being spectrally distinct.[1] This allows it to compensate for matrix-induced signal suppression in a way that external calibration cannot.[1]

Optimized GC-MS/MS Workflow

Context: Analysis of alkylnaphthalenes in environmental sediment or crude oil.

-

Sample Preparation:

-

Extraction:

-

Ultrasonic extraction with Dichloromethane:Hexane (1:1).[1]

-

Concentrate extract to 1 mL under nitrogen stream.

-

-

Instrument Parameters (GC-MS):

-

Quantification:

-

Calculate Response Factor (

) using a calibration curve:

-

Figure 2: Integrated analytical workflow ensuring matrix compensation.

References

-

LGC Standards / Toronto Research Chemicals. 1,5-Di(methyl-d3)-naphthalene Product Page. Retrieved from and .[1]

-

ClearSynth. 1,5-Di(methyl-d3)-naphthalene (Product CS-T-53357).[1] Retrieved from .[1]

-

Pharmaffiliates. Reference Standards and Impurities: CAS 94784-15-3. Retrieved from .[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,5-Dimethylnaphthalene (Parent Compound). Retrieved from .[1]

-

Davison, A. S., et al. (2013).[1] "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry." Annals of Clinical Biochemistry. (Discusses the importance of isotopic stability).

Sources

Technical Guide: Solubility Profile & Handling of 1,5-Di(methyl-d3)-naphthalene

[1][2]

Executive Summary

1,5-Di(methyl-d3)-naphthalene (CAS: N/A for specific isotopologue; Parent CAS: 571-61-9) is the deuterated analog of 1,5-dimethylnaphthalene (1,5-DMN).[1][2] It serves as a critical Internal Standard (IS) in the quantitative analysis of 1,5-DMN, a potent potato sprout suppressant and a polycyclic aromatic hydrocarbon (PAH) contaminant.[1]

This guide addresses the "blind spot" in chemical literature where specific solubility data for deuterated analogs is absent. By applying the Physicochemical Proxy Principle , we utilize the extensive data available for the non-deuterated parent compound, validated by thermodynamic isotope effect theory, to provide actionable solubility thresholds.[1]

Key Takeaway: 1,5-Di(methyl-d3)-naphthalene is highly lipophilic (LogP ~4.4).[1] It exhibits excellent solubility in chlorinated and aromatic solvents (DCM, Toluene), moderate solubility in polar aprotic solvents (Acetonitrile), and negligible solubility in water .[1]

Physicochemical Architecture

Understanding the molecule's architecture is the first step to mastering its solvation.[1] The deuteration of the methyl groups (-CD₃) increases the molecular weight but alters the polarity and molar volume only negligibly.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₂H₆(CD₃)₂ | Hydrophobic aromatic core dominates interaction.[1][2][3] |

| Molecular Weight | ~162.26 g/mol (approx. +6 Da vs parent) | Negligible effect on dissolution kinetics.[1][3] |

| LogP (Octanol/Water) | ~4.38 - 4.40 | High Lipophilicity. Partitions strongly into organic phases.[1][3] |

| Melting Point | 77–82 °C | Solid at room temperature; requires energy (sonication) to overcome lattice energy in marginal solvents.[1][3] |

| Isotope Effect | Secondary Deuterium Effect | Negligible for Standard Prep. Thermodynamic differences in solubility between H- and D-forms are typically <1% and irrelevant for gravimetric preparation.[1][3] |

Solubility Ecosystem & Solvent Selection[2]

The following data categorizes solvents by their solvation power for 1,5-Di(methyl-d3)-naphthalene. Data is derived from experimental values of the non-deuterated analog (1,5-DMN).[1]

Solubility Tier List (at 25°C)

| Tier | Solvation Power | Solvents | Solubility Range (g/L) | Application Context |

| 1 | Excellent | Tetrahydrofuran (THF)Dichloromethane (DCM)ChloroformAcetone | > 1,000 g/L | Primary Stock Solutions. Ideal for dissolving the neat solid rapidly.[1][2][3] |

| 2 | High | TolueneEthyl AcetateBenzene | 800 – 1,100 g/L | GC-MS Injection Solvents. Toluene is preferred for aromatic stacking stability.[1][2][3] |

| 3 | Moderate | AcetonitrileHexaneCyclohexane | 400 – 850 g/L | Working Standards. Acetonitrile is common for LC-MS; Hexane for GC-MS.[1][2][3] |

| 4 | Low | MethanolEthanolIsopropanol | 170 – 210 g/L | Extraction Solvents. Usable, but requires care near saturation limits.[1][2][3] |

| 5 | Insoluble | Water | < 0.003 g/L | Anti-Solvent. Causes immediate precipitation.[1][2][3] |

Critical Solvation Mechanism

The dissolution of 1,5-Di(methyl-d3)-naphthalene is driven by London Dispersion Forces and

-

Aromatic Solvents (Toluene): Stabilize the solute via

-stacking, making them the most thermodynamically stable choice for long-term storage.[1] -

Protic Solvents (Methanol): Interfere with solvation due to the high energy cost of cavity formation in the hydrogen-bonded solvent network, resulting in lower solubility.[1]

Visualization: Solvation Logic & Workflow

The following diagram illustrates the decision matrix for solvent selection based on the analytical technique (GC-MS vs. LC-MS).

Figure 1: Decision tree for solvent selection ensuring solubility maintenance from stock preparation to instrumental analysis.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1000 µg/mL)

Objective: Create a stable, high-concentration master stock. Self-Validating Step: Gravimetric verification.[1][2]

-

Weighing: Accurately weigh 10.0 mg of 1,5-Di(methyl-d3)-naphthalene into a 10 mL Class A volumetric flask.

-

Note: Use an anti-static gun if the powder is static-prone (common with dry PAHs).[1]

-

-

Solvent Addition: Add approximately 5 mL of Dichloromethane (DCM) or Toluene .[1][2]

-

Why these solvents? They possess high solubility limits (>1000 g/L), ensuring the solid dissolves instantly without heating, minimizing degradation risk.[1]

-

-

Dissolution: Swirl gently. The solid should disappear within seconds.[1] If particles persist, sonicate for 30 seconds.

-

Make to Volume: Dilute to the mark with the same solvent.[1] Cap and invert 10 times.

-

Storage: Transfer to an amber vial with a PTFE-lined cap. Store at -20°C.

-

Shelf Life: >1 year in Toluene; 6 months in DCM (DCM is volatile and can concentrate the standard via evaporation).[1]

-

Protocol B: Working Standard Dilution (for GC-MS)

Objective: Dilute stock to analytical range (e.g., 1–10 µg/mL) in a solvent compatible with split/splitless injection.[1]

-

Aliquot: Pipette the required volume of Stock Solution (from Protocol A).

-

Evaporation (If DCM was used): If the stock is in DCM and the target solvent is Hexane, gently blow down the aliquot under Nitrogen to near-dryness (do not let it go completely dry to avoid sublimation/adsorption losses).[1]

-

Reconstitution: Immediately redissolve in Hexane or Isooctane .

-

Solubility Check: Hexane solubility is ~565 g/L. At working concentrations (µg/mL level), the compound is well below the saturation limit.[1]

-

-

QC Check: Inject a test blank followed by the standard. The peak shape should be symmetrical.[1] Tailing indicates adsorption (active sites) or poor solubility (precipitation in the needle).[1]

Scientific Integrity & Troubleshooting

The Deuterium Stability Factor

Researchers often worry about Deuterium-Hydrogen exchange (D/H exchange).[1]

-

Fact: The deuterium atoms in 1,5-Di(methyl-d3)-naphthalene are on the methyl groups attached to an aromatic ring.[1] These are C-D bonds.[1][4]

-

Stability: C-D bonds are chemically inert under standard solution conditions.[1][2] Unlike O-D or N-D bonds, they do not exchange with protons in protic solvents (like Methanol or Water).[1]

-

Implication: You can safely use Methanol as a solvent without fear of losing the isotopic signature.[1]

Troubleshooting Precipitation

If you observe cloudiness or precipitation upon dilution:

-

Check Water Content: The most common cause is trace water in the organic solvent (e.g., wet Acetonitrile).[1] 1,5-DMN is extremely hydrophobic.[1][2] Even 5% water content can force it out of solution.[1][2]

-

Temperature Shock: Storing high-concentration stocks (e.g., in Toluene) at -20°C may cause crystallization.[1][2]

-

Remedy: Allow the vial to reach room temperature and sonicate for 1 minute before opening.

-

References

-

PubChem. (2025).[1] 1,5-Dimethylnaphthalene | C12H12 | CID 11306.[1][2][3] National Library of Medicine.[1] [1]

-

Scent.vn. (2025).[1][2][5][6] 1,5-Dimethylnaphthalene Solubility Profile. (Aggregated experimental data for 1,5-DMN in 80+ solvents). [1]

-

Ban, H., et al. (2019).[1] Solubilities of 2,6-Dimethylnaphthalene in Six Pure Solvents... Journal of Chemical & Engineering Data.[1] (Provides thermodynamic modeling applicable to dimethylnaphthalene isomers). [1][7]

-

Chemistry LibreTexts. (2022). The Deuterium Isotope Effect. (Theoretical grounding for C-D bond stability and physicochemical similarity).

Sources

- 1. 1,5-Dimethylnaphthalene | C12H12 | CID 11306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. Naphthalene, 1,2-dimethyl- (CAS 573-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1,5-DIMETHYLNAPHTHALENE | 571-61-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Deuterium Isotopologues of Naphthalene: Natural Abundance Baselines & Analytical Protocols for Pharmaceutical Applications

Executive Summary

For researchers in pharmacokinetics and medicinal chemistry, the natural abundance of deuterium (

Fundamentals of Isotopic Abundance in Naphthalene

The Isotopic Baseline

The natural abundance of deuterium is expressed relative to the Vienna Standard Mean Ocean Water (VSMOW) , defined as a ratio of

However, naphthalene (

-

Petrogenic Sources (Fossil Fuels): Naphthalene derived from petroleum or coal tar is typically depleted in deuterium relative to VSMOW (

). This is due to thermodynamic fractionation effects during geological maturation. -

Pyrogenic/Combustion Sources: High-temperature formation can lead to different fractionation patterns, often resulting in heavier isotopic signatures compared to petrogenic sources.

Quantitative Data: Source-Dependent Variations

The following table summarizes typical

| Source Origin | Enrichment Status | Mechanism of Fractionation | |

| VSMOW Standard | 0 ‰ | Reference | N/A |

| Petrogenic (Coal Tar) | -150 ‰ to -50 ‰ | Depleted | Thermal maturation/exchange with formation water |

| Petrogenic (Crude Oil) | -120 ‰ to -80 ‰ | Depleted | Kerogen cracking kinetics |

| Synthetic (Lab Grade) | -100 ‰ to +20 ‰ | Variable | Dependent on feedstock (often petrochemical) |

| Meteoritic (Extraterrestrial) | +180 ‰ to -450 ‰ | Highly Variable | Low-temp ion-molecule reactions in ISM |

Technical Note:

is calculated as:

Site-Specific Natural Isotope Fractionation (SNIF)

Unlike bulk isotope analysis, SNIF reveals that deuterium is not statistically distributed across the naphthalene ring. Naphthalene possesses two chemically distinct proton environments:

- -positions (1, 4, 5, 8): Kinetic "soft spots" for electrophilic attack.

- -positions (2, 3, 6, 7): Thermodynamically more stable positions.

The Thermodynamic vs. Kinetic Conflict

In natural synthesis (geochemical maturation), thermodynamic equilibrium tends to favor deuterium accumulation in positions with higher C-H bond stiffness (higher zero-point energy differences). However, kinetic isotope effects (KIE) during rapid formation (e.g., combustion) can lead to depletion at reactive sites.

For pharmaceutical applications, this means that background deuterium levels at the metabolic soft spot (

Figure 1: Reactivity mapping of Naphthalene. The

Analytical Methodologies

To rigorously quantify these values, two complementary protocols are required.

Protocol A: Compound-Specific Isotope Analysis (CSIA) via GC-Py-IRMS

Purpose: High-precision measurement of bulk

Step-by-Step Workflow:

-

Extraction: Liquid-liquid extraction of naphthalene from the matrix (e.g., plasma, formulation) using hexane or dichloromethane.

-

Chromatography: Inject into a GC equipped with a non-polar column (e.g., DB-5MS).

-

Critical Parameter: Baseline separation is required. Co-elution destroys isotopic fidelity.

-

-

Pyrolysis (The Conversion): Effluent passes through a ceramic reactor at 1420°C .

-

Reaction:

-

Note: Quantitative conversion is mandatory to avoid fractionation.

-

-

Detection:

gas enters the Isotope Ratio Mass Spectrometer (IRMS). Faraday cups measure m/z 2 (

Figure 2: Workflow for Compound-Specific Isotope Analysis (CSIA) utilizing high-temperature pyrolysis.

Protocol B: Quantitative H-NMR (SNIF-NMR)

Purpose: Mapping the intramolecular distribution of deuterium (

Methodology:

-

Solvent: Dissolve naphthalene in a deuterium-depleted solvent (or use a liquid crystal matrix for dipolar coupling analysis).

-

Internal Standard: Add a reference with known D/H ratio (e.g., tetramethylurea) if absolute quantification is needed.

-

Acquisition: Acquire

H-NMR spectra (typically at 61.4 MHz for 400 MHz proton equivalent).

Applications in Drug Development[3][4]

Understanding the natural abundance profile of naphthalene is the foundation for "Deuterium Switch" strategies.

The Kinetic Isotope Effect (KIE)

Replacing hydrogen with deuterium at the

-

Mechanism: The C-D bond is shorter and stronger than the C-H bond. Cleaving it requires more activation energy.

-

Impact: If the rate-limiting step in clearance is

-oxidation, deuteration leads to a higher

Isotopic Purity & Patentability

When filing patents for deuterated naphthalene analogs (e.g., deuterated nafimidone or duloxetine derivatives), one must demonstrate:

-

Enrichment: That the deuterium incorporation is intentional (>90-99%) and not within natural variation.

-

Specific Positioning: That the deuterium is located at the metabolically relevant

-site, verified via the SNIF-NMR protocol described above.

References

-

NIST Chemistry WebBook. Naphthalene Thermochemical Data. National Institute of Standards and Technology. [Link]

-

Sessions, A. L. (2006). Seasonal changes in D/H fractionation accompanying lipid biosynthesis in Spartina alterniflora. Geochimica et Cosmochimica Acta.[1][2][3] [Link] (Foundational text on lipid/hydrocarbon fractionation).

-

Martin, G. J., & Martin, M. L. (1981). Deuterium labelling at the natural abundance level as studied by high field quantitative 2H NMR. Tetrahedron Letters. [Link]

-

Werner, R. A., & Brand, W. A. (2001). Referencing strategies and techniques in stable isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry.[4] [Link]

-

Eiler, J. M. (2007). “Clumped-isotope” geochemistry—The study of naturally-occurring, multiply-substituted isotopologues. Earth and Planetary Science Letters. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Report: Site-Specific Isotope Fractionation of Hydrocarbons by Quantitative NMR Spectroscopy (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 3. DEUTERIUM ABUNDANCE OF NATURAL WATERS (Journal Article) | OSTI.GOV [osti.gov]

- 4. ucalgary.ca [ucalgary.ca]

Technical Guide: Spectroscopic Profiling of 1,5-Di(methyl-d3)-naphthalene

This guide serves as a definitive technical reference for the spectroscopic characterization of 1,5-Di(methyl-d3)-naphthalene (1,5-DMN-d6). It synthesizes experimental data from the non-deuterated parent compound with established isotope effects to provide a rigorous analytical profile.[1]

Executive Summary

1,5-Di(methyl-d3)-naphthalene (

The substitution of six methyl protons with deuterium atoms (

Chemical Profile & Synthesis Logic[1]

Structural Identity[1]

-

IUPAC Name: 1,5-bis(trideuteromethyl)naphthalene

-

Molecular Formula:

[1] -

Molecular Weight: 162.26 g/mol (approx. +6 Da vs. parent)[1]

-

Key Feature: The

symmetry of the parent molecule is chemically preserved, but the magnetic environment of the methyl groups is fundamentally altered.

Synthesis & Impurity Markers

High-fidelity synthesis typically involves the coupling of 1,5-dibromonaphthalene with methyl-d3-magnesium iodide (Grignard) or direct Friedel-Crafts alkylation using methyl-d3 halides.

-

Critical Impurity: 1-methyl-d3-5-methyl-h3-naphthalene (d3-analog).[1] Incomplete deuteration results in a "mixed" isotopologue, detectable via residual proton signals in

H NMR at